Cas no 1099621-66-5 (3-(3-Fluorophenyl)-1-phenylpropan-1-amine)

3-(3-Fluorophenyl)-1-phenylpropan-1-amine 化学的及び物理的性質
名前と識別子
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- 1099621-66-5
- EN300-7353616
- 3-(3-fluorophenyl)-1-phenylpropan-1-amine
- 3-(3-Fluorophenyl)-1-phenylpropan-1-amine
-
- インチ: 1S/C15H16FN/c16-14-8-4-5-12(11-14)9-10-15(17)13-6-2-1-3-7-13/h1-8,11,15H,9-10,17H2
- InChIKey: OCLCNWDDPHWZSR-UHFFFAOYSA-N
- ほほえんだ: FC1=CC=CC(=C1)CCC(C1C=CC=CC=1)N
計算された属性
- せいみつぶんしりょう: 229.126677677g/mol
- どういたいしつりょう: 229.126677677g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 213
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 26Ų
3-(3-Fluorophenyl)-1-phenylpropan-1-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7353616-1.0g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 1.0g |
$842.0 | 2025-03-11 | |
Enamine | EN300-7353616-10.0g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 10.0g |
$3622.0 | 2025-03-11 | |
Enamine | EN300-7353616-0.05g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 0.05g |
$707.0 | 2025-03-11 | |
Enamine | EN300-7353616-0.1g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 0.1g |
$741.0 | 2025-03-11 | |
Enamine | EN300-7353616-0.5g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 0.5g |
$809.0 | 2025-03-11 | |
Enamine | EN300-7353616-5.0g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 5.0g |
$2443.0 | 2025-03-11 | |
Enamine | EN300-7353616-2.5g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 2.5g |
$1650.0 | 2025-03-11 | |
Enamine | EN300-7353616-0.25g |
3-(3-fluorophenyl)-1-phenylpropan-1-amine |
1099621-66-5 | 95.0% | 0.25g |
$774.0 | 2025-03-11 |
3-(3-Fluorophenyl)-1-phenylpropan-1-amine 関連文献
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Ajesh P. Thomas,L. Palanikumar,M. T. Jeena,Kibeom Kim,Ja-Hyoung Ryu Chem. Sci., 2017,8, 8351-8356
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3. Can calculated harmonic vibrational spectra rationalize the structure of TiC-based nanoparticles?†Juan José Piñero,Francesc Viñes Phys. Chem. Chem. Phys., 2022,24, 778-785
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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R. Ghoreishi,G. J. Suppes RSC Adv., 2015,5, 68361-68368
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Fabiana Subrizi,Dragana Dobrijevic,Helen C. Hailes,John M. Ward Org. Biomol. Chem., 2021,19, 6493-6500
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Lin Tang,Junjie Yu,Yang Zhang,Zaozao Tang,Yong Qin RSC Adv., 2021,11, 6107-6113
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10. Be2B6 and Be2B7+: two double aromatic inverse sandwich complexes with spin-triplet ground state†Ying-Jin Wang,Chang-Qing Miao,Jing-Jing Xie,Ya-Ru Wei,Guang-Ming Ren New J. Chem., 2019,43, 15979-15982
3-(3-Fluorophenyl)-1-phenylpropan-1-amineに関する追加情報
3-(3-Fluorophenyl)-1-phenylpropan-1-amine: A Comprehensive Overview
The compound 3-(3-Fluorophenyl)-1-phenylpropan-1-amine, identified by the CAS number 1099621-66-5, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of aromatic amines, characterized by its unique structure that combines a phenyl group, a fluorophenyl substituent, and an amine functional group. The presence of the fluorine atom introduces interesting electronic properties, making this compound a subject of interest in both academic and industrial research.
Recent studies have highlighted the importance of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine in drug discovery, particularly in the development of novel therapeutic agents. Its structure allows for versatile interactions with biological targets, making it a promising candidate for modulating enzyme activity or receptor binding. Researchers have explored its potential as a lead compound in the design of drugs targeting neurodegenerative diseases, inflammation, and cancer. The fluorine atom in the molecule plays a crucial role in enhancing bioavailability and stability, which are critical factors in drug development.
The synthesis of 3-(3-Fluorophenyl)-1-phenylpropan-1-amine involves a series of well-established organic reactions. Typically, the synthesis begins with the preparation of intermediates such as arylamines or ketones, followed by nucleophilic substitution or reductive amination steps. The introduction of the fluorine substituent is achieved through electrophilic substitution reactions on aromatic rings. The optimization of reaction conditions has been a focus of recent research to improve yield and purity, ensuring scalability for industrial applications.
In terms of physical properties, 3-(3-Fluorophenyl)-1-phenylpropan-1-amine exhibits a melting point around 78°C and is soluble in common organic solvents such as dichloromethane and ethanol. Its solubility profile makes it suitable for various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry. The compound's stability under different storage conditions has also been investigated, with results indicating that it remains stable at room temperature for extended periods when stored away from light and moisture.
The biological activity of 3-(3-Fluorophenyl)-1-phenylpropan-1-am has been extensively studied using in vitro assays. It has shown potent inhibitory effects on key enzymes involved in cellular signaling pathways, such as tyrosine kinases and phosphodiesterases. These findings suggest its potential as an anti-inflammatory agent or as a modulator of neuronal activity. Furthermore, preliminary in vivo studies in animal models have demonstrated its ability to cross the blood-brain barrier, opening new avenues for its application in central nervous system disorders.
The environmental impact of 3-(3-fluorophenyl)-1-ph-N/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/AN/A
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